Alvimopan

Descripción

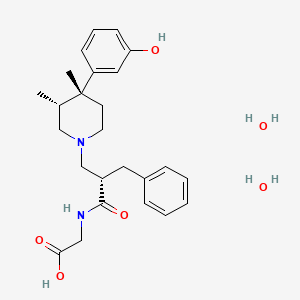

This compound is a peripherally acting μ opioid antagonist. It is used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period.

This compound anhydrous is an Opioid Antagonist. The mechanism of action of this compound anhydrous is as an Opioid Antagonist.

This compound is a synthetic trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine with peripherally selective opioid mu receptor antagonist activity. This compound is a selective and competitive antagonist at mu-opioid receptors, found in myenteric and submucosal neurons and the immune cells of the lamina propria in the human gut. Upon administration, this agent binds to mu-opioid receptors in the gut, thereby reversing opioid-related disturbances in gut motility. This compound is approximately three to nine times more potent than naloxone.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for constipation and has 5 investigational indications. This drug has a black box warning from the FDA.

mu opioid receptor antagonist; intended to treat constipation in patients taking opiates for pain

See also: Naltrexone (related); Naloxone (related); Naloxone Hydrochloride (related) ... View More ...

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-JVFUWBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate) | |

| Record name | Alvimopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60166035 | |

| Record name | Alvimopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L | |

| Record name | Alvimopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALVIMOPAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

156053-89-3, 170098-38-1 | |

| Record name | Alvimopan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156053-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvimopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvimopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alvimopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALVIMOPAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q153V49P3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALVIMOPAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alvimopan's Mechanism of Action in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioid analgesics, particularly postoperative ileus (POI). Its mechanism of action is centered on the competitive antagonism of mu-opioid receptors in the gastrointestinal tract. Due to its unique pharmacokinetic properties, including low oral bioavailability and limited ability to cross the blood-brain barrier, this compound selectively targets peripheral opioid receptors without compromising the central analgesic effects of opioids. This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Molecular Mechanism of Action

This compound functions as a potent and selective competitive antagonist at the mu-opioid receptor.[1] Its primary action is to displace opioid agonists from these receptors located on enteric neurons, smooth muscle cells, and immune cells within the gastrointestinal wall.

Receptor Binding and Selectivity

This compound exhibits a high binding affinity for the mu-opioid receptor. In vitro studies have demonstrated a pKi (the negative logarithm of the inhibition constant) of 9.6 for human mu-opioid receptors, indicating a strong interaction.[2] It has a considerably greater affinity for mu-opioid receptors than for delta- and kappa-opioid receptors.[1] This selectivity ensures that its effects are primarily mediated through the mu-opioid receptor pathway.

Downstream Signaling Pathway Blockade

The binding of opioid agonists to mu-opioid receptors in the enteric nervous system triggers a cascade of intracellular signaling events that lead to decreased gastrointestinal motility.[3][4] These receptors are coupled to inhibitory G-proteins (Gi/Go). Upon activation, the G-protein dissociates, leading to:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: This includes the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters, such as acetylcholine, which are crucial for peristalsis. By competitively binding to the mu-opioid receptor, this compound prevents these downstream signaling events, thereby restoring normal gastrointestinal motility.

Caption: Mu-Opioid Receptor Signaling Pathway and this compound's Point of Intervention.

Pharmacokinetics and Pharmacodynamics

This compound's clinical efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles, which ensure its action is localized to the periphery.

| Parameter | Value | Reference(s) |

| Binding Affinity (pKi) | 9.6 (human mu-opioid receptor) | |

| Oral Bioavailability | ~6% | |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |

| Plasma Protein Binding | 80% (this compound), 94% (Metabolite) | |

| Half-life (t1/2) | 10-17 hours (this compound), 10-18 hours (Metabolite) | |

| Metabolism | Primarily by gut microflora to an active metabolite | |

| Excretion | Primarily in feces |

Clinical Efficacy in Postoperative Ileus

Multiple Phase III clinical trials have demonstrated the efficacy of this compound in accelerating the recovery of gastrointestinal function following bowel resection surgery.

| Endpoint | This compound 12 mg vs. Placebo | Reference(s) |

| Time to GI-3 Recovery (First tolerated solid food and first flatus or bowel movement) | Hazard Ratio: 1.38 (P ≤ 0.001) | |

| Time to GI-2 Recovery (First tolerated solid food and first bowel movement) | Hazard Ratio: 1.44 (P < 0.001) | |

| Mean Acceleration of GI-3 Recovery | 10 to 20 hours sooner | |

| Mean Acceleration of GI-2 Recovery | 13 to 26 hours sooner | |

| Time to Hospital Discharge Order Written | Accelerated by 13 to 21 hours | |

| Incidence of Postoperative Nasogastric Tube Insertion | Reduced by 4.3% to 9.8% |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of this compound for the mu-opioid receptor.

Caption: Workflow for a typical radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human mu-opioid receptors are prepared.

-

Incubation: Membranes are incubated with a constant concentration of a radiolabeled opioid ligand (e.g., [3H]diprenorphine) and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (GTPγS Binding)

This assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

References

- 1. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Alvimopan: A Peripherally Acting Mu-Opioid Receptor Antagonist

An In-depth Technical Guide on the Molecular Structure, Properties, and Mechanism of Action of Alvimopan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a peripherally acting mu-opioid receptor (MOR) antagonist approved for the management of postoperative ileus to accelerate the recovery of gastrointestinal function following bowel resection surgery.[1][2] Its mechanism of action is characterized by a high affinity and selective binding to MORs in the gastrointestinal tract, where it competitively inhibits the effects of endogenous and exogenous opioids.[3][4] This targeted peripheral action allows this compound to mitigate the gastrointestinal side effects of opioids, such as constipation and delayed transit, without compromising their central analgesic effects, as it does not readily cross the blood-brain barrier.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound, along with detailed experimental protocols for its characterization.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name N-[(2S)-2-[[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]glycine, is a synthetic compound with a complex stereochemistry. Its structure is fundamental to its pharmacological activity and pharmacokinetic profile.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C25H32N2O4 | |

| Molecular Weight | 424.53 g/mol | |

| IUPAC Name | N-[(2S)-2-[[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]glycine | |

| Appearance | White to light beige powder | |

| Solubility | <0.1 mg/mL in water (pH 3.0-9.0); 1-5 mg/mL (pH 1.2); 10-25 mg/mL in 0.1 N NaOH | |

| pKa | pKa1 = 3.71 (phenol); pKa2 = 10.66 (tertiary amine) | |

| logP | 1.7 | |

| Melting Point | 210-213 °C |

At physiological pH, this compound exists as a zwitterion, a feature that contributes to its low solubility and limited ability to cross the blood-brain barrier.

Mechanism of Action and Receptor Binding

This compound is a selective antagonist of the mu-opioid receptor. Its high affinity for this receptor in the gastrointestinal tract allows it to displace opioid agonists, thereby reversing their inhibitory effects on gut motility.

Table 2: Opioid Receptor Binding Affinity of this compound and its Metabolite

| Compound | Receptor | Binding Affinity (Ki) | Reference(s) |

| This compound | Mu (µ) | 0.4 nM (0.2 ng/mL) | |

| Delta (δ) | 4.4 - 7.8 nM | ||

| Kappa (κ) | 40 - 4,050 nM | ||

| Metabolite (ADL 08-0011) | Mu (µ) | 0.8 nM (0.3 ng/mL) |

The binding kinetics of this compound to the mu-opioid receptor are characterized by a slow dissociation rate, which may contribute to its prolonged duration of action compared to other opioid antagonists like naloxone.

Signaling Pathway

The binding of opioid agonists to the mu-opioid receptor in the myenteric plexus of the gastrointestinal tract leads to an inhibition of acetylcholine release, resulting in decreased peristalsis. This compound competitively blocks this interaction, thereby restoring normal gut motility.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by low oral bioavailability and metabolism by the gut microflora into an active metabolite.

Table 3: Pharmacokinetic Parameters of this compound and its Metabolite

| Parameter | This compound | Metabolite (ADL 08-0011) | Reference(s) |

| Bioavailability | < 7% | - | |

| Tmax (Peak Plasma Time) | ~2 hours | ~36 hours | |

| Cmax (Peak Plasma Concentration) | 10.98 ng/mL (12 mg BID for 5 days) | 35.73 ± 35.29 ng/mL (12 mg BID for 5 days) | |

| Protein Binding | 80-90% | 94% | |

| Volume of Distribution (Vd) | 30 ± 10 L | - | |

| Half-life (t1/2) | 10-17 hours | 10-18 hours | |

| Elimination | Biliary secretion and renal excretion (35%) | Feces and urine |

Metabolism Workflow

This compound is primarily metabolized in the gut by the intestinal microflora through amide hydrolysis to form its active metabolite, ADL 08-0011.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a standard method for determining the binding affinity (Ki) of a compound to a specific receptor.

-

Objective: To determine the Ki of this compound for mu, delta, and kappa opioid receptors.

-

Materials:

-

Cell membranes expressing the human opioid receptor of interest (mu, delta, or kappa).

-

Radioligand (e.g., [3H]DAMGO for mu, [3H]DPDPE for delta, [3H]U-69,593 for kappa).

-

This compound (test compound).

-

Unlabeled ligand for non-specific binding (e.g., Naloxone).

-

Binding buffer (50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

For non-specific binding, incubate the membranes and radioligand with a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Guinea Pig Ileum Assay for Functional Antagonism

This assay assesses the functional antagonism of this compound against opioid-induced inhibition of smooth muscle contraction.

-

Objective: To evaluate the ability of this compound to reverse the inhibitory effects of morphine on guinea pig ileum contractions.

-

Materials:

-

Guinea pig ileum longitudinal muscle-myenteric plexus preparation.

-

Organ bath with Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isotonic transducer to measure muscle contractions.

-

Morphine (agonist).

-

This compound (antagonist).

-

-

Procedure:

-

Mount the guinea pig ileum preparation in the organ bath.

-

Induce contractions with electrical field stimulation.

-

Add morphine to the bath to inhibit the electrically induced contractions.

-

Add increasing concentrations of this compound to the bath and measure the reversal of morphine-induced inhibition.

-

Construct a dose-response curve to determine the potency of this compound as a functional antagonist.

-

In Vivo Measurement of Gastrointestinal Transit in Rats

This in vivo model evaluates the effect of this compound on gastrointestinal motility.

-

Objective: To assess the prokinetic effect of this compound in a rat model of normal or delayed gastrointestinal transit.

-

Materials:

-

Rats (e.g., Sprague-Dawley or Wistar).

-

Non-absorbable marker (e.g., charcoal meal, radiolabeled marker like 51Cr).

-

This compound.

-

Opioid agonist (e.g., morphine) to induce delayed transit (optional).

-

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound or vehicle orally at a predetermined time before the marker.

-

If modeling opioid-induced ileus, administer an opioid agonist.

-

Administer the non-absorbable marker by gavage.

-

After a specific time, euthanize the animals and carefully remove the gastrointestinal tract.

-

Measure the distance traveled by the marker as a percentage of the total length of the small intestine.

-

Compare the gastrointestinal transit in this compound-treated animals to control groups.

-

Clinical Trial Design for Postoperative Ileus

This outlines a typical phase III clinical trial design to evaluate the efficacy and safety of this compound in patients undergoing bowel resection.

-

Objective: To assess whether this compound accelerates the time to recovery of gastrointestinal function in patients after major abdominal surgery.

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: Adults undergoing partial large or small bowel resection with primary anastomosis.

-

Intervention:

-

This compound (e.g., 12 mg) administered orally a few hours before surgery.

-

Postoperative doses of this compound (e.g., 12 mg) administered twice daily until hospital discharge or for a maximum of 7 days.

-

-

Primary Endpoint: Time to recovery of gastrointestinal function, often a composite measure of the later of two events: tolerance of solid food and first bowel movement.

-

Secondary Endpoints: Time to hospital discharge order written, incidence of postoperative nasogastric tube insertion, and safety assessments.

-

Data Analysis: Time-to-event analysis using methods such as the Kaplan-Meier method and Cox proportional hazards models.

Conclusion

This compound's unique pharmacological profile as a peripherally restricted mu-opioid receptor antagonist makes it a valuable therapeutic agent for the management of postoperative ileus. Its high affinity for the mu-opioid receptor, coupled with its limited central nervous system penetration, allows for the targeted reversal of opioid-induced gastrointestinal dysfunction without compromising analgesia. The data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and clinicians involved in the study and application of this compound.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. This compound (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound and its metabolite in healthy volunteers and patients in postoperative ileus trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Alvimopan's Binding Affinity for Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Alvimopan's binding affinity for the mu-opioid receptor (MOR). This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects.[1][2] Its clinical efficacy is rooted in its specific and high-affinity binding to MORs in the gastrointestinal tract.[3][]

Mechanism of Action

This compound functions as a competitive antagonist at the mu-opioid receptor.[5] Opioids, such as morphine, exert their effects by binding to MORs, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to decreased gastrointestinal motility and secretion, often resulting in postoperative ileus or opioid-induced constipation. This compound's structure, which includes a quaternary amine, restricts its ability to cross the blood-brain barrier. This peripheral restriction allows it to selectively block the effects of opioids on the enteric nervous system without interfering with centrally-mediated analgesia.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

This compound demonstrates a high affinity and selectivity for the mu-opioid receptor compared to delta- and kappa-opioid receptors.

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound | Mu-opioid | 0.4 - 0.8 | Human | |

| 0.77 | Not Specified | |||

| 0.4 | Not Specified | |||

| Delta-opioid | 4.4 - 7.8 | Human | ||

| 4.4 | Not Specified | |||

| Kappa-opioid | 40 - 4,050 | Human | ||

| 40 | Not Specified | |||

| ADL 08-0011 (Metabolite) | Mu-opioid | 0.8 | Not Specified | |

| Naloxone | Mu-opioid | 3.7 | Not Specified | |

| N-methylnaltrexone | Mu-opioid | Not Specified | Not Specified | |

| Morphine | Mu-opioid | 1.2 | Rat | |

| Buprenorphine | Mu-opioid | 0.2 | Not Specified |

In addition to its high affinity, this compound exhibits a slow dissociation rate from the mu-opioid receptor. This prolonged receptor occupancy may contribute to its sustained clinical effect.

| Compound | Dissociation Half-life (t½) from Mu-Opioid Receptor | Reference |

| This compound | 30 - 44 minutes | |

| Naloxone | 0.82 minutes | |

| N-methylnaltrexone | 0.46 minutes | |

| Buprenorphine | 44 minutes |

Experimental Protocols

The binding affinity of this compound is typically determined using radioligand binding assays. These assays are a powerful tool for characterizing the interaction between a ligand and its receptor.

Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor

1. Membrane Preparation:

-

Cells or tissues expressing the human mu-opioid receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) containing protease inhibitors.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method, such as a BCA assay.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the mu-opioid receptor (e.g., [³H]DAMGO), and varying concentrations of the unlabeled competitor drug (e.g., this compound).

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

3. Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters), which separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the competitor drug.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-opioid receptor signaling and this compound's antagonistic action.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. This compound, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

The Peripherally Restricted Mu-Opioid Antagonist Alvimopan: A Deep Dive into its Pharmacokinetics and Oral Bioavailability in Research Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Alvimopan, a peripherally acting mu-opioid receptor antagonist. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look into the preclinical and clinical behavior of this compound. By summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways, this document serves as a practical resource for laboratory investigation and clinical trial design.

Core Pharmacokinetic and Bioavailability Data

This compound exhibits distinct pharmacokinetic properties, primarily characterized by its low systemic absorption and metabolism by the gut microbiota into an active metabolite. The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, ADL 08-0011, in various research models.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Human | Rat | Dog |

| Oral Bioavailability (%) | ~6 (range: 1-19)[1][2] | Low (specific value not widely reported) | Low (specific value not widely reported) |

| Tmax (hours) | ~2[1][2] | Not widely reported | Not widely reported |

| Terminal Half-life (hours) | 10-18[2] | Not widely reported | Not widely reported |

| Protein Binding (%) | 80-90 | Not widely reported | Not widely reported |

| Primary Route of Elimination | Biliary Excretion (~65%) | Biliary Excretion | Biliary Excretion |

Table 2: Pharmacokinetic Parameters of Active Metabolite (ADL 08-0011)

| Parameter | Human | Rat | Dog |

| Oral Bioavailability (%) | Not directly administered | 53.3 | 80.1 |

| Tmax (hours) | Variable, formed by gut microflora | Not widely reported | Not widely reported |

| Terminal Half-life (hours) | 10-17 | Not widely reported | Not widely reported |

| Ki for μ-opioid receptor (nM) | 0.8 | Not widely reported | Not widely reported |

Mechanism of Action: Peripheral Mu-Opioid Receptor Antagonism

This compound functions as a selective antagonist of the mu-opioid receptors located in the gastrointestinal tract. Its large molecular weight and polarity limit its ability to cross the blood-brain barrier, thereby preventing interference with the central analgesic effects of opioids. The binding of this compound to peripheral mu-opioid receptors competitively inhibits the binding of opioid agonists, mitigating their inhibitory effects on gut motility and secretion. This targeted peripheral action is crucial for its clinical application in managing postoperative ileus.

The following diagram illustrates the signaling pathway of a mu-opioid receptor and the antagonistic action of this compound.

References

Early-Stage Research on Alvimopan for Postoperative Ileus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and clinical research on Alvimopan, a peripherally acting mu-opioid receptor antagonist developed to manage postoperative ileus (POI). POI is a transient cessation of coordinated bowel motility following surgery, which can lead to patient discomfort, increased morbidity, and prolonged hospitalization.[1][2] this compound was specifically designed to counteract the gastrointestinal side effects of opioid analgesics, which are a standard of care for postoperative pain management, without compromising their central analgesic effects.[3][]

Core Mechanism of Action

This compound functions as a selective, competitive antagonist of the mu-opioid receptor.[3] Its therapeutic rationale is based on its unique pharmacokinetic properties. Due to its polarity and zwitterionic structure, this compound has low oral bioavailability (approximately 6%) and limited ability to cross the blood-brain barrier. This peripheral restriction allows it to block opioid binding to mu-receptors in the gastrointestinal tract, thereby mitigating opioid-induced dysmotility, while not interfering with the central pain relief provided by opioid analgesics.

Signaling Pathway of Opioid Action and this compound Antagonism

The following diagram illustrates the mechanism by which opioids inhibit gastrointestinal motility and how this compound reverses this effect. Opioid agonists, such as morphine, bind to mu-opioid receptors on enteric neurons. This binding inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and decreases the release of excitatory neurotransmitters like acetylcholine, leading to reduced peristalsis. This compound competitively blocks this binding, restoring normal neuronal function and motility.

Caption: this compound competitively blocks opioid agonists at the mu-receptor in the gut.

Preclinical Research

Early preclinical studies were essential to establish the efficacy and peripheral selectivity of this compound. These studies utilized both in vitro and in vivo models.

In Vitro Receptor Binding and Kinetics

Binding assays confirmed this compound's high affinity and selectivity for the mu-opioid receptor over delta- and kappa-opioid receptors. Notably, kinetic studies revealed that this compound has a slow dissociation rate from the mu-opioid receptor, which may contribute to its long duration of action and potency.

| Parameter | This compound | Naloxone | N-methylnaltrexone | Reference |

| Receptor Binding Affinity (Ki) | 0.2 ng/mL | - | - | |

| Dissociation Half-Life (t½) | 30-44 min | 0.82 min | 0.46 min | |

| Table 1: Comparative In Vitro Receptor Kinetics of Opioid Antagonists. |

Experimental Protocol: Radioligand Binding Assay

A typical protocol to determine binding affinity (Ki) involves:

-

Receptor Source: Membranes prepared from cells expressing recombinant human mu-opioid receptors (e.g., CHO cells).

-

Radioligand: A radiolabeled opioid agonist or antagonist (e.g., [³H]diprenorphine) is used.

-

Competitive Binding: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: Radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Animal Models of Postoperative Ileus

Animal models, typically in rats and mice, were used to demonstrate this compound's ability to reverse delayed gastrointestinal transit characteristic of POI. These models showed that this compound could antagonize the transit-delaying effects of exogenous opioids like morphine and also improve transit in models where POI was induced by surgical manipulation alone, suggesting a role for endogenous opioids in the pathophysiology of POI.

Experimental Protocol: Rat Model of Postoperative Ileus

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Induction of POI: Under anesthesia (e.g., isoflurane), a laparotomy is performed, and the small intestine is gently manipulated to induce an inflammatory response that leads to ileus.

-

Drug Administration: this compound or a vehicle control is administered by oral gavage before or after the surgical procedure. In some protocols, an opioid agonist like morphine is also administered to exacerbate the ileus.

-

Transit Measurement: A non-absorbable marker (e.g., fluorescein-labeled dextran or radiolabeled ⁵¹Cr) is administered by gavage.

-

Assessment: After a set period (e.g., 90 minutes or 3 hours), the animal is euthanized, and the gastrointestinal tract is excised. The distribution of the marker is quantified by measuring its geometric center (GC), which provides a numerical value for the extent of transit.

-

Data Analysis: The GC values are compared between treatment groups (e.g., sham, POI + vehicle, POI + this compound) using statistical tests like ANOVA.

Caption: Workflow of a typical in vivo study of this compound in a rat model of POI.

Early-Stage Clinical Research

Following promising preclinical data, this compound advanced to clinical trials in human subjects to assess its pharmacokinetics, safety, and preliminary efficacy.

Pharmacokinetics and Metabolism

In healthy subjects, orally administered this compound reaches peak plasma concentrations in approximately two hours. It has an absolute oral bioavailability of about 6% and is 80-90% bound to plasma proteins. This compound is metabolized by intestinal flora into a single major, active metabolite (ADL 08-0011). Both the parent drug and its metabolite have a terminal half-life of 10 to 18 hours.

| Pharmacokinetic Parameter | This compound | Metabolite (ADL 08-0011) | Reference |

| Median Tmax (hr) | 2 | 36 | |

| Terminal Half-Life (t½, hr) | 10-17 | 10-18 | |

| Absolute Oral Bioavailability (%) | ~6% | Not Applicable | |

| Protein Binding (%) | 80% | 94% | |

| Table 2: Pharmacokinetic Properties of this compound and its Primary Metabolite. |

Phase I and II Clinical Trials

Early-phase clinical trials were designed to establish the safety and efficacy of this compound in patients undergoing surgeries known to cause POI, such as bowel resection or total abdominal hysterectomy.

A key Phase II randomized trial demonstrated that a 6 mg dose of this compound significantly accelerated the median time to first bowel movement by 41 hours and readiness for hospital discharge by 23 hours compared to placebo, without compromising opioid-based analgesia. These foundational studies established the 12 mg twice-daily dose that was carried forward into larger Phase III trials.

| Study Phase | Patient Population | This compound Dose | Primary Outcome vs. Placebo | Reference |

| Phase II | Bowel Resection / Hysterectomy | 6 mg | Accelerated time to first bowel movement by 41 hrs (p<0.05) | |

| Phase II | Bowel Resection / Hysterectomy | 6 mg | Accelerated time to discharge readiness by 23 hrs (p<0.05) | |

| Pooled Phase III | Bowel Resection | 12 mg | Hazard Ratio for GI Recovery (GI-3) = 1.38 (p<0.001) | |

| Pooled Phase III | Bowel Resection | 12 mg | Accelerated time to hospital discharge order by 13-21 hrs | |

| Table 3: Summary of Key Early and Pivotal Clinical Trial Efficacy Data. |

Clinical Trial Protocol: Phase II Efficacy Study

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

-

Patient Population: Adults scheduled for partial small or large bowel resection or total abdominal hysterectomy.

-

Intervention: Patients are randomized to receive either this compound (e.g., 6 mg or 12 mg) or a matching placebo. The first dose is administered orally 30 minutes to 5 hours before surgery. Subsequent doses are given twice daily starting the day after surgery until hospital discharge, for a maximum of 7 days.

-

Standard of Care: All patients typically receive a standardized accelerated care pathway, including early removal of nasogastric tubes, early ambulation, and advancement of diet. Postoperative pain is managed with patient-controlled analgesia (PCA), usually with an opioid like morphine.

-

Primary Endpoints: A composite measure of GI recovery, such as "GI-2" (time to tolerance of solid food and first bowel movement) or "GI-3" (GI-2 plus first flatus).

-

Secondary Endpoints: Time to hospital discharge order written, postoperative length of stay, incidence of POI-related morbidity, and safety assessments.

-

Analgesia Assessment: Opioid consumption and pain scores (e.g., using a Visual Analogue Scale) are monitored to ensure this compound does not reverse central analgesia.

Conclusion

The early-stage research on this compound provided a strong foundation for its development as a first-in-class therapy for postoperative ileus. Preclinical studies elucidated its selective, peripherally-restricted mechanism of action and demonstrated its efficacy in relevant animal models. Subsequent Phase I and II clinical trials confirmed its favorable pharmacokinetic profile and established its ability to accelerate gastrointestinal recovery in surgical patients without compromising necessary pain management. This body of research was critical for designing the successful Phase III programs that ultimately led to its FDA approval for accelerating GI recovery after bowel resection surgery.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. This compound (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Alvimopan: A Peripherally Acting Mu-Opioid Receptor Antagonist

An In-depth Technical Guide on the Discovery and Development of Alvimopan (Entereg®)

Executive Summary

This compound is a first-in-class, peripherally acting mu-opioid receptor (MOR) antagonist developed to counteract the gastrointestinal side effects of opioids without reversing their central analgesic effects. Its development addressed the significant unmet clinical need of postoperative ileus (POI), a common and debilitating condition following abdominal surgery, which is often exacerbated by opioid analgesics. This technical guide details the discovery, development, and regulatory history of this compound, providing an in-depth look at its pharmacology, the experimental protocols used in its evaluation, and the clinical data that established its efficacy and safety. The journey of this compound is marked by a clear understanding of its target, a focused clinical development program, and a unique post-marketing risk management strategy to ensure its safe use.

Discovery and Rationale

The development of this compound was driven by the need to mitigate the gastrointestinal complications of opioid therapy, particularly in the postoperative setting. Opioids are the cornerstone of postoperative pain management, but their activation of mu-opioid receptors in the enteric nervous system leads to decreased gastrointestinal motility, resulting in postoperative ileus.[1]

The core concept behind this compound's design was to create a MOR antagonist with limited ability to cross the blood-brain barrier.[2] This peripheral restriction would allow it to block the effects of opioids in the gut while preserving the centrally mediated analgesia. This compound (chemical name: 2-([(2S)-2-([(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl) -3-phenylpropanoyl]amino)acetic acid) is a zwitterionic molecule at physiological pH. Its polarity and relatively large molecular weight contribute to its low oral bioavailability and inability to significantly penetrate the central nervous system.[3][4]

While detailed information on the initial lead optimization process by Eli Lilly is not extensively published, the chemical structure of this compound, a substituted piperidine, is a common scaffold in opioid receptor ligands.[5] The development likely involved synthesizing and screening a library of compounds to identify a candidate with high affinity for the mu-opioid receptor and physicochemical properties favoring peripheral restriction.

Mechanism of Action and Pharmacology

This compound is a competitive antagonist of the μ-opioid receptor. Opioid agonists, such as morphine, bind to MORs on enteric neurons, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels. The net effect is hyperpolarization of the neuron and reduced release of excitatory neurotransmitters like acetylcholine, leading to decreased gut motility and secretion. This compound competitively binds to these same receptors in the gastrointestinal tract, preventing the opioid agonist from binding and thereby blocking this inhibitory cascade.

dot digraph "Mu-Opioid Receptor Signaling Pathway in Enteric Neurons" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, width=2, height=0.8];

} /dot Caption: this compound's mechanism of action at the enteric mu-opioid receptor.

Preclinical Development

Preclinical studies were essential to establish the pharmacodynamic and pharmacokinetic profile of this compound.

2.1.1. In Vitro Receptor Binding and Functional Assays

Radioligand binding assays were conducted to determine the affinity of this compound for opioid receptors. These studies demonstrated that this compound has a high affinity for the human mu-opioid receptor, with a considerably lower affinity for delta- and kappa-opioid receptors.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Subtype | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Mu (µ) | 0.4 nM | |

| Delta (δ) | 4.4 nM | |

| Kappa (κ) | 40 nM |

| Metabolite (ADL 08-0011) - Mu (µ) | 0.8 nM | |

Experimental Protocol: Radioligand Binding Assay

A representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound like this compound is as follows:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate. Wells are set up for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like naloxone), and competitive binding (membranes + radioligand + varying concentrations of the test compound, this compound).

-

Radioligand: A radiolabeled mu-opioid receptor agonist or antagonist (e.g., [³H]DAMGO) is used at a fixed concentration, typically near its dissociation constant (Kd).

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

2.1.2. In Vivo Animal Models

Animal models of postoperative ileus were used to assess the in vivo efficacy of this compound. These models typically involve surgical manipulation of the intestines in rodents (mice or rats) to induce a state of decreased gastrointestinal transit, which is then measured. Studies showed that while surgical manipulation delayed gastrointestinal transit, this delay was significantly worsened by the administration of morphine. This compound was effective in antagonizing the morphine-induced delay in transit.

Experimental Protocol: Murine Model of Postoperative Ileus

A common protocol to induce and measure postoperative ileus in mice is as follows:

-

Animals: Male C57BL/6 mice are often used.

-

Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine mixture.

-

Surgical Procedure: A midline laparotomy is performed. The small intestine and cecum are externalized and gently manipulated (e.g., rolled between moist cotton applicators or subjected to standardized pressure) for a set duration to induce inflammation and ileus. The intestines are then returned to the abdominal cavity, and the incision is closed.

-

Drug Administration: this compound or a vehicle control is administered orally via gavage at a predetermined time before or after the surgery. Opioids like morphine may be administered postoperatively to mimic the clinical scenario.

-

Gastrointestinal Transit Measurement: At a specific time point post-surgery (e.g., 24 hours), a non-absorbable marker is administered orally. Common markers include a charcoal meal or fluorescein isothiocyanate (FITC)-labeled dextran. After a set period (e.g., 90 minutes), the animal is euthanized, and the gastrointestinal tract is excised. The distance traveled by the marker is measured, or in the case of FITC-dextran, the geometric center of the fluorescence distribution is calculated to quantify transit.

Pharmacokinetics

The pharmacokinetic profile of this compound is central to its peripheral selectivity.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~6% | |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |

| Plasma Protein Binding | 80-90% | |

| Volume of Distribution (Vd) | 30 ± 10 L | |

| Metabolism | Primarily by intestinal microflora to an active metabolite (ADL 08-0011) | |

| Elimination Half-life | 10-17 hours |

| Excretion | Primarily biliary/fecal; ~35% renal | |

Clinical Development

The clinical development program for this compound focused on its efficacy in accelerating the recovery of gastrointestinal function in patients undergoing bowel resection surgery. The program consisted of several Phase II and Phase III trials.

dot digraph "Alvimopan_Development_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

} /dot Caption: A simplified workflow of the discovery and development of this compound.

Phase III Clinical Trials

Five pivotal Phase III, randomized, double-blind, placebo-controlled trials established the efficacy and safety of this compound for the management of POI. A pooled analysis of these trials provided robust evidence of its clinical benefit.

3.1.1. Study Design and Endpoints

-

Patient Population: Adult patients undergoing partial large or small bowel resection with primary anastomosis via laparotomy.

-

Intervention: this compound (typically 12 mg) or placebo administered orally 30 minutes to 5 hours before surgery, followed by twice-daily dosing until hospital discharge, for a maximum of 7 days (15 doses).

-

Primary Endpoint: A composite endpoint measuring the time to recovery of gastrointestinal function. The most common endpoints were:

-

GI-3: Time to first toleration of solid food AND first passage of flatus or bowel movement.

-

GI-2: Time to first toleration of solid food AND first bowel movement.

-

-

Secondary Endpoints: Included time to hospital discharge order written, actual hospital discharge, and measures of postoperative morbidity like the need for nasogastric tube insertion.

3.1.2. Key Efficacy Results

Across the Phase III trials, this compound consistently demonstrated a statistically significant and clinically meaningful acceleration in the recovery of gastrointestinal function compared to placebo.

Table 3: Summary of Pooled Phase III Efficacy Results in Bowel Resection Patients

| Endpoint | Placebo (Mean Time) | This compound 12 mg (Mean Time) | Acceleration with this compound | P-value | Reference |

|---|---|---|---|---|---|

| Time to GI-3 Recovery | ~110 hours | ~92 hours | ~18 hours | <0.001 | |

| Time to GI-2 Recovery | ~112 hours | ~92 hours | ~20 hours | <0.001 | |

| Time to Hospital Discharge Order Written | ~147 hours | ~129 hours | ~18 hours | <0.001 |

| Time to Actual Hospital Discharge | ~141 hours | ~124 hours | ~17 hours | <0.001 | |

Note: Values are approximate means derived from pooled analyses and individual studies.

3.1.3. Safety and Tolerability

In the short-term setting for POI (up to 15 doses), this compound was generally well-tolerated. The incidence of adverse events was similar between the this compound and placebo groups. Importantly, there was no evidence that this compound reversed the central analgesic effects of opioids, as pain scores and opioid consumption were comparable between treatment arms.

Regulatory History and Risk Management

This compound, developed by Adolor Corporation and GlaxoSmithKline, was approved by the U.S. Food and Drug Administration (FDA) in May 2008 under the trade name Entereg®. The approved indication was to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis. In October 2013, the indication was expanded to include surgeries that feature a partial bowel resection with primary anastomosis.

A key aspect of this compound's regulatory journey was the management of a potential cardiovascular safety signal. In a long-term (12-month) study of this compound for opioid-induced bowel dysfunction (a different indication and patient population), a higher number of myocardial infarctions (MIs) were observed in patients receiving this compound compared to placebo. Although a causal relationship was not established and this imbalance was not seen in the short-term POI studies, the finding led the FDA to require a Risk Evaluation and Mitigation Strategy (REMS) to ensure its safe use.

This REMS includes the Entereg Access Support and Education (E.A.S.E.) program . The key components of this program are:

-

Hospital Use Only: this compound is restricted to short-term use (maximum of 15 doses) in hospitalized patients.

-

Hospital Registration: Only hospitals that have registered with the E.A.S.E. program and attest to having systems in place to ensure appropriate short-term use are permitted to dispense the drug.

-

No Outpatient Use: The program is designed to prevent long-term outpatient use, where the potential cardiovascular risk was observed.

Conclusion

The development of this compound represents a successful example of targeted drug design to address a specific, mechanism-based clinical problem. By creating a peripherally restricted mu-opioid receptor antagonist, its developers were able to uncouple the desired central analgesic effects of opioids from their undesirable peripheral gastrointestinal effects. Rigorous preclinical and clinical testing established a clear, albeit modest, clinical benefit in accelerating gastrointestinal recovery and shortening hospital stays for patients undergoing bowel resection surgery. The implementation of the E.A.S.E. REMS program highlights a proactive approach to risk management, allowing for the availability of a novel therapy while mitigating potential long-term safety concerns. This compound remains an important tool in enhanced recovery after surgery (ERAS) protocols for appropriate patient populations.

References

Alvimopan's Effect on Endogenous and Exogenous Opioids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvimopan is a peripherally acting mu-opioid receptor (PAM-OR) antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics without compromising their central analgesic effects. This technical guide provides an in-depth analysis of this compound's mechanism of action and its differential effects on both endogenous and exogenous opioids. Quantitative data on receptor binding affinities, detailed experimental protocols from key preclinical and clinical studies, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of gastroenterology and opioid pharmacology.

Introduction

Opioid analgesics are a cornerstone of pain management, particularly in the postoperative setting. However, their utility is often limited by significant adverse effects on the gastrointestinal (GI) system, collectively known as opioid-induced bowel dysfunction (OIBD). A primary manifestation of this in surgical patients is postoperative ileus (POI), a transient cessation of coordinated bowel motility that can delay recovery and prolong hospitalization[1]. These GI effects are mediated by the activation of mu-opioid receptors in the enteric nervous system[2].

This compound is a selective, peripherally acting mu-opioid receptor antagonist. Its chemical structure, a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative, confers properties such as limited oral bioavailability and an inability to cross the blood-brain barrier, thereby confining its antagonistic activity to the GI tract[1][3]. This targeted action allows this compound to counteract the peripheral effects of both exogenous opioid analgesics and potentially endogenous opioids involved in the pathophysiology of POI, without affecting central opioid-mediated analgesia[1].

Mechanism of Action

This compound functions as a competitive antagonist at the mu-opioid receptor. Following oral administration, it binds to mu-opioid receptors within the GI tract, preventing the binding of both exogenous opioid agonists (like morphine) and endogenous opioid peptides. This antagonism blocks the downstream signaling pathways that lead to decreased GI motility and secretion, thereby accelerating the recovery of normal bowel function.

Signaling Pathway of Opioid Receptor Antagonism

The following diagram illustrates the mechanism by which this compound antagonizes the effects of opioid agonists at the cellular level in the enteric nervous system.

References

- 1. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

In-Vitro Pharmacology of Alvimopan at Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro studies characterizing the binding and functional activity of Alvimopan at opioid receptors. This compound is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics without compromising their central analgesic effects.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Data Presentation: Opioid Receptor Binding and Functional Antagonism

The following tables summarize the quantitative data from in-vitro studies on the binding affinity and functional antagonism of this compound and its active metabolite, ADL 08-0011, at human and other mammalian opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound and its Active Metabolite (ADL 08-0011)

| Compound | Receptor Subtype | Species | Ki (nM) | pKi | IC50 (nM) | Reference |

| This compound | Mu (µ) | Human | 0.44 | 9.6 | 1.7 | [2][] |

| Delta (δ) | Human | 10.0 | - | 50 | [2] | |

| Kappa (κ) | Human | 99.6 | - | 53 | [2] | |

| Mu (µ) | - | 0.77 | - | - | ||

| ADL 08-0011 | Mu (µ) | Human | 0.81 | 9.6 | 0.64 | |

| Delta (δ) | Human | 110 | - | 110 | ||

| Kappa (κ) | Human | 290 | - | 59 | ||

| Mu (µ) | - | 0.25 | - | - | ||

| Delta (δ) | - | 31.6 | - | - | ||

| Kappa (κ) | - | 15.8 | - | - |

Table 2: Functional Antagonist Activity of this compound and ADL 08-0011

| Compound | Receptor Subtype | Assay Type | Agonist | pA2 | Intrinsic Activity | Reference |

| This compound | Mu (µ) | Guinea Pig Ileum | Endomorphin-1 | 9.6 | Negative | |

| Kappa (κ) | Guinea Pig Ileum | U69593 | 8.4 | - | ||

| ADL 08-0011 | Mu (µ) | Guinea Pig Ileum | Endomorphin-1 | 9.4 | Negative | |

| Kappa (κ) | Guinea Pig Ileum | U69593 | 7.2 | - |

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to characterize this compound's interaction with opioid receptors are provided below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

-

Source: Recombinant cells (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor are commonly used.

-

Procedure:

-

Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Membrane preparations are stored at -80°C until use.

-

2. Competition Binding Assay:

-

Objective: To determine the IC50 of this compound, which is then used to calculate its Ki.

-

Materials:

-

Prepared cell membranes expressing the opioid receptor of interest.

-

A radiolabeled opioid ligand (e.g., [3H]DAMGO for mu-receptors, [3H]DPDPE for delta-receptors, or [3H]U69,593 for kappa-receptors).

-

This compound at various concentrations.

-

A non-labeled opioid for determining non-specific binding (e.g., Naloxone).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound and a constant amount of the membrane preparation.

-

"Total binding" wells contain the radioligand and membranes, while "non-specific binding" wells also include a high concentration of a non-labeled opioid to saturate the receptors.

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to opioid receptors and can differentiate between agonists, antagonists, and inverse agonists.

1. Principle:

-

Opioid receptor activation by an agonist promotes the exchange of GDP for GTP on the Gα subunit of the associated G protein.

-

The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on the activated Gα subunit.

-

The amount of bound [35S]GTPγS is proportional to the level of G protein activation.

2. Procedure:

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[35S]GTPγS.

-

GDP (to enhance agonist-stimulated signal).

-

An opioid agonist (e.g., DAMGO or Endomorphin-1).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Assay Setup:

-

In a 96-well plate, cell membranes are incubated with GDP, the opioid agonist, and varying concentrations of this compound.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow for G protein activation and [35S]GTPγS binding.

-

The reaction is terminated by rapid filtration, and the bound radioactivity is measured.

-

-

Data Analysis:

-

To determine the antagonist properties of this compound, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.

-

The pA2 value, a measure of antagonist potency, can be determined through Schild analysis.

-

Studies have shown that this compound exhibits negative intrinsic activity, meaning it can reduce basal G protein signaling in the absence of an agonist.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the in-vitro study of this compound.

References

Alvimopan's Preclinical Profile: A Technical Guide to its Peripheral Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioid analgesics, such as opioid-induced constipation and postoperative ileus, without compromising centrally mediated analgesia. Its clinical efficacy is rooted in its selective action on opioid receptors in the gastrointestinal tract and its limited ability to cross the blood-brain barrier. This technical guide provides an in-depth review of the preclinical data that elucidates this compound's selectivity for peripheral opioid receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Receptor Binding Affinity

The cornerstone of this compound's pharmacological profile is its high affinity for the mu-opioid receptor, coupled with a significantly lower affinity for delta- and kappa-opioid receptors. This selectivity has been quantified in numerous preclinical studies using radioligand binding assays.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities (Ki) of this compound and its active metabolite, ADL 08-0011, for human and guinea pig opioid receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of this compound for Opioid Receptors

| Species/Tissue | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor | Reference |

| Human (recombinant) | 0.4 | - | - | [1] |

| Human (recombinant) | pKi 9.6 | - | - | [2] |

Note: pKi is the negative logarithm of the Ki value. A pKi of 9.6 corresponds to a Ki of approximately 0.25 nM.

Table 2: Binding Affinity (Ki, nM) of ADL 08-0011 (Active Metabolite) for Opioid Receptors

| Species/Tissue | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor | Reference |

| Human (recombinant) | 0.25 | 16 | 32 | [3] |

These data clearly demonstrate that both this compound and its active metabolite are potent mu-opioid receptor antagonists with significantly weaker affinity for delta and kappa subtypes, establishing the basis for its selective pharmacological effects.

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinities presented above were determined using a competitive radioligand binding assay. The following is a representative protocol.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., recombinant human mu, delta, or kappa opioid receptors).

-

Radioligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69,593 for kappa).

-

Unlabeled test compound (this compound).

-

Unlabeled non-specific binding competitor (e.g., naloxone).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and a fixed concentration of the radioligand in binding buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding at each concentration of the test compound.

-

Total Binding: Add cell membranes and radioligand.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific competitor.

-

Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.

-

-